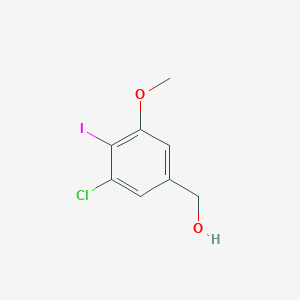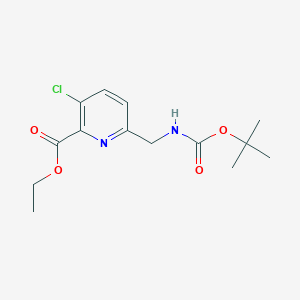![molecular formula C24H28ClNO5S B8483069 Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8483069.png)
Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a sulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, which involves the reaction of an amine with a sulfonyl chloride.
Final Coupling and Esterification: The final step involves the coupling of the intermediate with tert-butyl bromoacetate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially leading to dechlorination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids and related derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of sulfamoyl-containing compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the sulfamoyl group suggests possible activity as a sulfonamide antibiotic or as a precursor for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific enzymes. The ethynyl and phenoxy groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]propanoate
- Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]butanoate
Uniqueness
The uniqueness of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethynyl group allows for unique reactivity, while the sulfamoyl group provides potential biological activity.
特性
分子式 |
C24H28ClNO5S |
|---|---|
分子量 |
478.0 g/mol |
IUPAC名 |
tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C24H28ClNO5S/c1-16(2)26-32(28,29)21-11-7-17(3)18(14-21)8-9-19-13-20(25)10-12-22(19)30-15-23(27)31-24(4,5)6/h7,10-14,16,26H,15H2,1-6H3 |
InChIキー |
OVPHNFBIWFADGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone](/img/structure/B8483065.png)





